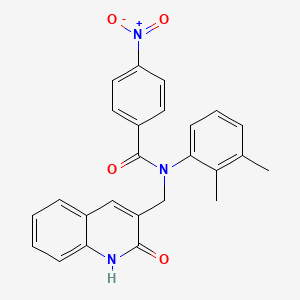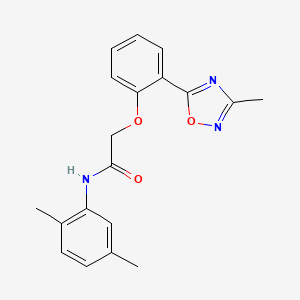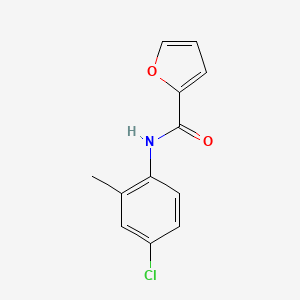![molecular formula C20H20N4OS B7716650 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings. It has a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline ring . This core is substituted at the 3-position with a thiophene-2-carboxamide group and at the 7-position with a methyl group. Additionally, the nitrogen of the pyrazole ring is substituted with a butyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrazoloquinoline core, with the various substituents adding complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .作用機序
Target of Action
The primary target of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, leading to its inhibition . This inhibition disrupts the normal cell cycle, particularly affecting tumor cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in tumor cells . The exact biochemical pathways and downstream effects are complex and are the subject of ongoing research.
Result of Action
The compound’s action results in the inhibition of CDK2, leading to disruption of the cell cycle and potential induction of apoptosis in tumor cells . This can lead to a decrease in tumor growth and potentially to tumor regression .
実験室実験の利点と制限
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential applications in scientific research. However, there are some limitations to using this compound in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide. One area of research is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify the optimal dosage and treatment regimen. Another area of research is the potential use of this compound in the treatment of neurological disorders. Further studies are needed to determine the efficacy of this compound in different neurological disorders and to identify the optimal dosage and treatment regimen. In addition, further studies are needed to determine the mechanism of action of this compound and to identify potential targets for drug development.
合成法
The synthesis of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide involves the condensation of 7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with 2-aminothiophene in the presence of a coupling agent. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-4-9-24-19-15(12-14-8-7-13(2)11-16(14)21-19)18(23-24)22-20(25)17-6-5-10-26-17/h5-8,10-12H,3-4,9H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLLWOIWRYDYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
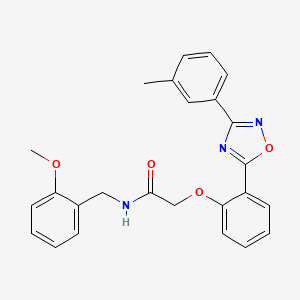


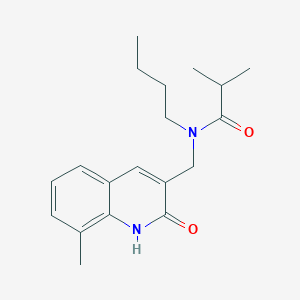
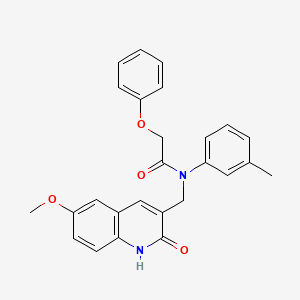

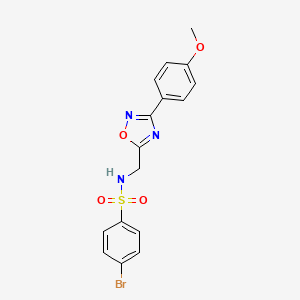
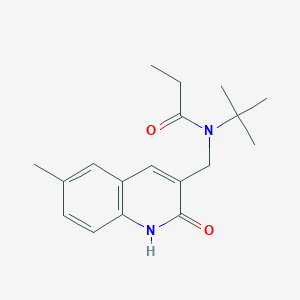
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
